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Compound of Interest

Compound Name:
2,4-Difluoro-6-hydroxybenzoic

acid

Cat. No.: B068970 Get Quote

2,4-Difluoro-6-hydroxybenzoic acid, identified by the CAS number 189283-54-3, is a highly

functionalized aromatic compound that serves as a critical building block in modern synthetic

chemistry.[1][2][3] Its strategic placement of two fluorine atoms, a hydroxyl group, and a

carboxylic acid moiety on a benzene ring makes it a valuable precursor for the synthesis of

complex molecules, particularly in the fields of medicinal chemistry and materials science. The

presence of fluorine atoms can profoundly influence a molecule's pharmacokinetic and

physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making

this reagent particularly attractive to drug development professionals.

This guide, designed for researchers and application scientists, provides a comprehensive

technical overview of 2,4-Difluoro-6-hydroxybenzoic acid. It moves beyond basic data to

explore the causality behind its synthesis, the logic of its structural verification through

spectroscopy, and its practical applications, ensuring a deep, field-proven understanding of this

important chemical entity.

Physicochemical Properties and Structural
Elucidation
The unique arrangement of functional groups in 2,4-Difluoro-6-hydroxybenzoic acid dictates

its chemical behavior and physical characteristics. A summary of its core properties is

presented below.
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Table 1: Physicochemical Properties of 2,4-Difluoro-6-hydroxybenzoic acid

Property Value Source(s)

CAS Number 189283-54-3 [1][2][3]

Molecular Formula C₇H₄F₂O₃ [1][2]

Molecular Weight 174.10 g/mol [1][4]

Predicted pKa 2.52 ± 0.25 [1]

Appearance Typically a solid
(Inferred from similar

compounds)

InChI Key
DHJRFSOFNFQKJE-

UHFFFAOYSA-N
[1]

Integrated Spectroscopic Analysis
The structural confirmation of 2,4-Difluoro-6-hydroxybenzoic acid relies on a synergistic

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle,

and together they offer an unambiguous validation of the molecule's identity. The logical

workflow for this analysis is outlined below.[5]

Spectroscopic Data Acquisition

Mass Spectrometry (MS)
Confirms Molecular Weight (174.10)
and Elemental Formula (C₇H₄F₂O₃)

Verified Structure of
2,4-Difluoro-6-hydroxybenzoic acid

Provides MW

Infrared (IR) Spectroscopy
Identifies Key Functional Groups:

- O-H (broad, acid & phenol)
- C=O (carboxylic acid)

- C-F bonds

Provides Functional Groups

NMR Spectroscopy
(¹H and ¹³C)

Elucidates Carbon-Hydrogen Framework
and Connectivity

Provides Connectivity
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Caption: Integrated workflow for the structural elucidation of 2,4-Difluoro-6-hydroxybenzoic
acid.

Table 2: Predicted Spectroscopic Data for Structural Elucidation
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Technique Feature
Predicted Observation and
Rationale

¹H NMR Aromatic Protons

Two distinct signals are

expected in the aromatic

region (approx. 6.5-8.0 ppm).

Each will appear as a doublet

of doublets (dd) due to

coupling with both fluorine

atoms and the adjacent proton.

Hydroxyl Proton
A broad singlet, chemical shift

is solvent-dependent.

Carboxylic Acid Proton

A very broad singlet, typically

downfield (>10 ppm), solvent-

dependent.

¹³C NMR Carbonyl Carbon
A singlet in the range of 165-

175 ppm.

Aromatic Carbons

Six distinct signals are

expected. Carbons bonded to

fluorine will show large C-F

coupling constants. The

carbon attached to the

hydroxyl group will be shifted

downfield.

IR O-H Stretch

A very broad band from ~2500-

3300 cm⁻¹ (carboxylic acid O-

H) overlapping with a broad

phenol O-H stretch.

C=O Stretch

A strong, sharp absorption

band around 1680-1710 cm⁻¹

characteristic of an aromatic

carboxylic acid.

C-F Stretch
Strong absorptions in the

1100-1300 cm⁻¹ region.
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MS (EI) Molecular Ion (M⁺)

A peak at m/z = 174,

corresponding to the molecular

weight.[6]

Fragmentation

A key fragment would be the

loss of COOH (45 Da),

resulting in a peak at m/z =

129.

Synthesis and Mechanistic Insights
A robust and scalable synthesis of 2,4-Difluoro-6-hydroxybenzoic acid is crucial for its

availability in research. A common and logical approach is the Kolbe-Schmitt reaction, which

involves the direct carboxylation of a phenoxide ion. In this case, the starting material is the

readily available 3,5-Difluorophenol (CAS: 2713-34-0).

Synthesis Workflow

Step 1: Deprotonation
3,5-Difluorophenol + Base (e.g., K₂CO₃)
Forms Potassium 3,5-Difluorophenoxide

Step 2: Carboxylation
Pressurize with CO₂ at high temperature

(e.g., 150-180°C)

Electrophilic Attack Step 3: Acidification
Acid workup (e.g., HCl)

Protonates the carboxylate

Workup Step 4: Purification
Recrystallization or Chromatography

Isolates the final product

Isolation Final Product:
2,4-Difluoro-6-hydroxybenzoic acid

Starting Material:
3,5-Difluorophenol

Click to download full resolution via product page

Caption: Synthesis workflow for 2,4-Difluoro-6-hydroxybenzoic acid via Kolbe-Schmitt

reaction.

Detailed Experimental Protocol (Kolbe-Schmitt
Carboxylation)
This protocol is a representative procedure based on established methodologies for phenolic

carboxylation.[7][8]

Reagent Preparation & Setup:
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In a high-pressure stainless-steel autoclave, add 3,5-Difluorophenol (1.0 eq) and finely

ground, anhydrous potassium carbonate (2.0 eq).

Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen or Argon) to

remove atmospheric oxygen and moisture.

Initial Reaction (Phenoxide Formation):

Heat the mixture to approximately 120-130 °C with vigorous stirring for 1-2 hours under

the inert atmosphere to ensure complete formation of the potassium phenoxide salt.

Carboxylation:

Pressurize the reactor with dry carbon dioxide (CO₂) to 5-10 atm.

Increase the temperature to 170-180 °C and maintain vigorous stirring. The reaction

progress should be monitored by time or by sampling if the reactor allows. Maintain these

conditions for 6-12 hours.

Causality: The high pressure and temperature are necessary to overcome the activation

energy for the electrophilic addition of the weak electrophile (CO₂) to the electron-rich

phenoxide ring. The phenoxide is a much more powerful nucleophile than the neutral

phenol.

Workup and Acidification:

Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

Dissolve the solid reaction mass in hot water.

Transfer the aqueous solution to a beaker and cool in an ice bath.

Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is

approximately 1-2. The product will precipitate as a solid.

Self-Validation: The precipitation of a solid upon acidification is a primary indicator of

successful carboxylation.
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Isolation and Purification:

Collect the crude product by vacuum filtration and wash the filter cake with cold water to

remove inorganic salts.

Dry the crude solid under vacuum.

Further purification can be achieved by recrystallization from a suitable solvent system

(e.g., ethanol/water) to yield pure 2,4-Difluoro-6-hydroxybenzoic acid.

Applications in Research and Drug Development
The true value of 2,4-Difluoro-6-hydroxybenzoic acid lies in its utility as a versatile

intermediate. Fluorinated benzoic acids are incorporated into drug candidates to enhance their

therapeutic profiles.

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic

cleavage. Introducing fluorine atoms at the 2 and 4 positions can block potential sites of

metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life

and bioavailability.

Modulating Acidity and Binding: The electron-withdrawing nature of fluorine atoms lowers the

pKa of both the phenolic hydroxyl and the carboxylic acid groups. This modulation can be

critical for optimizing a drug's solubility, cell permeability, and its ability to form hydrogen

bonds or ionic interactions with a biological target.

Precursor for Bioactive Scaffolds: This acid is a precursor for synthesizing more complex

heterocyclic systems like benzisoxazoles or benzoxazines, which are common scaffolds in

molecules with anticancer and antimicrobial activities.[9] The carboxylic acid and hydroxyl

groups provide reactive handles for amide coupling, esterification, and other key

transformations.

Safety and Handling
As a laboratory chemical, 2,4-Difluoro-6-hydroxybenzoic acid requires careful handling.

While specific GHS data for this exact compound is not widely published, data for structurally

similar fluorinated and hydroxybenzoic acids suggest the following hazards:
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GHS Hazard Classification (Inferred):

Skin Irritation (Category 2): Causes skin irritation.[4]

Eye Irritation (Category 2A): Causes serious eye irritation.[4]

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory

irritation.[4]

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a cool, dry place away from incompatible materials such as strong oxidizing

agents.

Conclusion
2,4-Difluoro-6-hydroxybenzoic acid (CAS: 189283-54-3) is more than just a chemical

reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical

properties, predictable spectroscopic signature, and accessible synthetic route make it a

reliable component in complex synthetic campaigns. For researchers in drug discovery, the

strategic placement of its fluorine atoms offers a proven method to enhance the druglike

properties of new molecular entities. This guide provides the foundational knowledge required

to confidently handle, synthesize, and apply this valuable building block in demanding research

environments.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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